4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one
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Description
4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C23H25FN2O4S2 and its molecular weight is 476.58. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Research into compounds featuring elements such as sulfone groups, fluorophenyl moieties, and piperidinyl butanones highlights their significance in organic synthesis. For example, studies on the cycloaddition reactions of cyclic N-sulfimines and acyclic enones or ynones present concise routes to valuable sulfamate-fused piperidin-4-ones, showcasing the utility of fluorophenyl and sulfone components in synthesizing complex organic molecules with high diastereo- and enantioselectivity (Liu et al., 2013).
Medicinal Chemistry and Biological Activity
In the realm of medicinal chemistry, the synthesis and evaluation of compounds bearing structural similarities to the queried chemical have demonstrated significant biological activities. For instance, sulfone derivatives containing 1,3,4-oxadiazole moieties exhibit promising antibacterial activities against rice bacterial leaf blight, indicating the potential of these compounds in developing new agrochemicals (Shi et al., 2015).
Materials Science and Polymer Chemistry
The synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties highlight the application of such compounds in materials science. These materials exhibit low dielectric constants, high thermal stability, and good mechanical properties, making them suitable for advanced applications in electronics and materials engineering (Liu et al., 2013).
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-1-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O4S2/c1-16-4-2-5-20-22(16)25-23(31-20)30-18-11-13-26(14-12-18)21(27)6-3-15-32(28,29)19-9-7-17(24)8-10-19/h2,4-5,7-10,18H,3,6,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTXPAAMJWHQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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